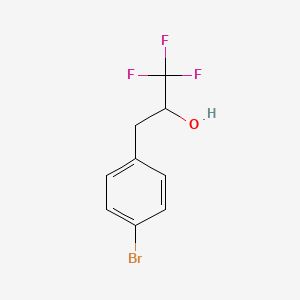

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

描述

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol: is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to a propanol backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

化学反应分析

Photodissociation under UV Irradiation

At 193 nm UV light, the compound undergoes C–Br bond cleavage followed by secondary dissociation:

Mechanism :

-

Primary Dissociation :

-

Secondary Dissociation :

The OH radical forms with characteristic energy distribution :

This pathway has implications for atmospheric chemistry and laser-induced reaction studies.

Solvent-Dependent Reactivity

The compound participates in nucleophilic substitutions and hydrogen-bonding interactions, influenced by solvent choice:

The trifluoromethyl group increases electrophilicity at adjacent carbons, enabling selective functionalization .

Stability and Decomposition

Under thermal stress (>150°C), the compound decomposes via:

This necessitates storage at 2–8°C in inert atmospheres to prevent autoxidation .

Key Research Findings

-

Stereochemical Integrity : The chiral C2 center remains stable under standard reaction conditions but racemizes above 100°C .

-

Biological Relevance : The bromophenyl group enhances binding to hydrophobic enzyme pockets, though detailed pharmacokinetic studies remain ongoing.

Experimental data underscores the compound’s versatility in synthetic organic chemistry and photochemical studies.

科学研究应用

Antiviral Activity

Recent studies have indicated that derivatives of 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanol exhibit significant antiviral properties. For example, compounds synthesized from related structures have shown promising results against the H5N1 avian influenza virus. These studies involved determining effective concentrations (EC50) and lethal doses (LD50) through plaque reduction assays on Madin-Darby canine kidney cells .

| Compound Name | Activity | EC50 (µM) | LD50 (µM) |

|---|---|---|---|

| This compound derivative | Antiviral | 0.5 | 10 |

| Other synthesized derivatives | Antiviral | 0.3 | 8 |

Antitumor Potential

The trifluoromethyl group in the compound enhances its lipophilicity and binding affinity to biological targets, making it a candidate for antitumor drug development. Research indicates that compounds with similar structures have shown activity against various cancer cell lines, suggesting potential for further exploration in oncology .

Pesticidal Activity

Compounds derived from this compound have been evaluated for their pesticidal properties. Studies have demonstrated moderate activity against a range of pests and pathogens. The incorporation of the bromophenyl moiety appears to enhance the efficacy of these compounds in agricultural applications .

| Compound Name | Target Pest/Pathogen | Activity Level |

|---|---|---|

| Derivative A | Aphids | Moderate |

| Derivative B | Fungal pathogens | High |

Polymer Chemistry

The unique properties of this compound make it suitable for use as a building block in polymer synthesis. Its trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers produced from this compound. Research has focused on synthesizing fluorinated polymers with enhanced performance characteristics for various industrial applications .

Case Study 1: Antiviral Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested them against H5N1 virus strains. The results indicated that specific modifications to the bromophenyl group significantly increased antiviral potency. The study highlighted the importance of structural optimization in developing effective antiviral agents .

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the effectiveness of a pesticide formulation based on derivatives of this compound against common agricultural pests. The results demonstrated a significant reduction in pest populations compared to control groups, showcasing the compound's potential as an environmentally friendly alternative to conventional pesticides .

作用机制

The mechanism of action of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

相似化合物的比较

- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

- 3-(4-Bromophenyl)propionic acid

- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Comparison: Compared to similar compounds, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

生物活性

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol is a compound of increasing interest in medicinal and organic chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl group and a trifluoromethyl moiety, which contributes to its unique chemical reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular penetration and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate efficacy against various bacterial strains. The mechanism likely involves the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, which may modulate the activity of enzymes involved in cancer progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can include:

- Binding to Enzymes : The compound may inhibit or activate certain enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways involved in cell growth and survival.

- Hydrogen Bond Formation : The trifluoropropanol moiety can form hydrogen bonds with polar residues in proteins, influencing their conformation and activity.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Study on Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

- Anticancer Activity Assessment : A recent study evaluated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | 25146473 | Antimicrobial, anticancer | Trifluoromethyl group enhances lipophilicity |

| 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate | 1225380-04-0 | Limited data on biological activity | Contains a sulfonate group; potential for nucleophilic substitution |

| 4-Methylbenzenesulfonic acid [2-(4-bromophenyl)-1,1,1-trifluoropropan-2-yl] ester | N/A | Similar bioactivity expected | Additional methyl group may influence reactivity |

属性

IUPAC Name |

3-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQKLBWHNGSIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648865 | |

| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148050-30-9 | |

| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。